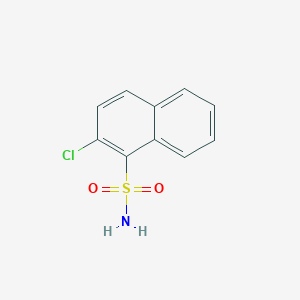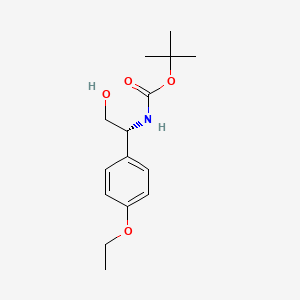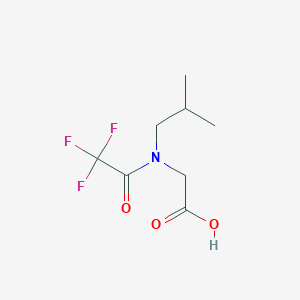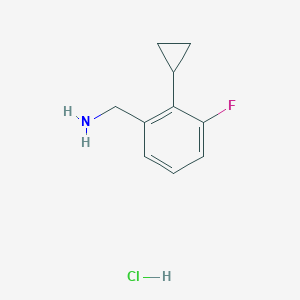
2-Chloronaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloronaphthalene-1-sulfonamide is an organochlorine compound with the chemical formula C10H8ClNO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonamide group at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphthalene-1-sulfonamide typically involves the sulfonylation of 2-chloronaphthalene. The most common method includes the reaction of 2-chloronaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{2-Chloronaphthalene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of sulfonyl chlorides and amines. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .
Comparison with Similar Compounds
2-Chloronaphthalene: A chlorinated derivative of naphthalene, similar in structure but lacks the sulfonamide group.
1-Chloronaphthalene: Another isomer of chloronaphthalene with the chlorine atom at the first position.
Sulfanilamide: A well-known sulfonamide with a simpler structure, used extensively in medicine.
Uniqueness: 2-Chloronaphthalene-1-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
7720-46-9 |
|---|---|
Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
2-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H2,12,13,14) |
InChI Key |
KPEYGERKUPVVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)

![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)

![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)



![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)

